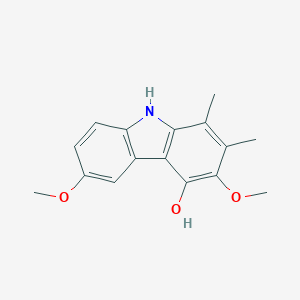

3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-ol

Vue d'ensemble

Description

Carbazomycin C is a member of carbazoles.

3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-ol is a natural product found in Streptomyces, Streptomyces abikoensis, and Streptomyces luteoverticillatus with data available.

Mécanisme D'action

Carbazomycin C, also known as 9H-Carbazol-4-ol,3,6-dimethoxy-1,2-dimethyl- or 3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-ol, is a bacterial metabolite found in Streptomyces . It has diverse biological activities and is known for its inhibitory effects on various targets .

Target of Action

Carbazomycin C targets S. aureus, B. anthracis, fungi, P. falciparum , and is cytotoxic to several cancer cells . It also inhibits 5-lipoxygenase (5-LO) , a key enzyme in the biosynthesis of leukotrienes, bioactive lipids that play essential roles in inflammatory responses .

Mode of Action

It is known to inhibit the activity of 5-lo, potentially disrupting the formation of leukotrienes and thus modulating inflammatory responses . Its antifungal, antibacterial, and antiparasitic activities suggest that it may interact with other targets as well, leading to a broad spectrum of biological effects .

Biochemical Pathways

Carbazomycin C’s inhibition of 5-LO suggests that it affects the leukotriene biosynthesis pathway . By inhibiting 5-LO, Carbazomycin C may reduce the production of leukotrienes, bioactive lipids involved in inflammatory and allergic responses .

Result of Action

Carbazomycin C exhibits a range of biological effects due to its interaction with various targets. It shows inhibitory activity against S. aureus, B. anthracis, and certain fungi, suggesting potential antimicrobial applications . It also exhibits cytotoxicity against several cancer cell lines , indicating potential anticancer properties. Its inhibition of 5-LO suggests potential anti-inflammatory effects .

Analyse Biochimique

Biochemical Properties

The biochemical properties of Carbazomycin C are not well-studied. Carbazole compounds are known to interact with various enzymes and proteins. For instance, a ThDP-dependent enzymatic carboligation reaction has been reported to be involved in the formation of a tricyclic carbazole

Cellular Effects

Bacterial carbazole natural products generally display strong inhibitory activity against free radical-induced lipid peroxidation

Molecular Mechanism

Carbazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Activité Biologique

3,6-Dimethoxy-1,2-dimethyl-9H-carbazol-4-ol is a compound belonging to the carbazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a carbazole core with two methoxy groups at positions 3 and 6, and two methyl groups at positions 1 and 2. The hydroxyl group at position 4 contributes to its biological reactivity.

Antimicrobial Activity

Carbazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities:

- Bacterial Inhibition : In studies involving Staphylococcus aureus and Escherichia coli, carbazole derivatives demonstrated a minimum inhibitory concentration (MIC) of approximately 32 µg/mL against Gram-positive bacteria, while Gram-negative strains showed higher resistance .

- Fungal Activity : Compounds tested against Candida albicans and Aspergillus flavus showed over 60% inhibition of fungal growth at concentrations around 64 µg/mL .

| Microorganism | MIC (µg/mL) | % Inhibition at Highest Concentration |

|---|---|---|

| Staphylococcus aureus | 32 | >60% |

| Escherichia coli | 64 | >40% |

| Candida albicans | 64 | >60% |

| Aspergillus flavus | 64 | >60% |

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cell lines. Notably, it has shown selective toxicity towards leukemic cells:

- Leukemic Cells : The compound exhibits a cytotoxic effect on leukemic cells by disrupting cell membrane integrity and inhibiting cellular processes.

- Human Fibroblasts : Toxicity assessments revealed that while the compound can be harmful to human fibroblast cells, its effects are less severe compared to its action on leukemic cells .

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

- Membrane Disruption : Similar compounds have been shown to interfere with bacterial cell membrane formation and function, leading to cell lysis.

- Enzyme Inhibition : There is evidence suggesting that the compound may inhibit specific enzymes involved in metabolic pathways crucial for bacterial survival.

- Reactive Oxygen Species (ROS) Production : Some studies indicate that carbazole derivatives can induce oxidative stress in microbial cells, contributing to their antimicrobial efficacy .

Case Studies

Several case studies have highlighted the potential therapeutic applications of carbazole derivatives:

- Anticancer Research : A study demonstrated that carbazole derivatives could significantly reduce tumor growth in animal models by inducing apoptosis in cancer cells .

- Diabetes Management : Carbazole-containing compounds have shown promise in modulating glucose metabolism and improving insulin sensitivity in diabetic models .

Applications De Recherche Scientifique

Medicinal Chemistry

Antibiotic Properties

Carbazomycin C has been studied for its potential as an antibiotic agent. Research indicates that it exhibits antimicrobial activity against a range of bacteria. A notable study demonstrated its efficacy against resistant strains of Staphylococcus aureus, suggesting its potential use in treating infections that are difficult to manage with conventional antibiotics .

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies have indicated that Carbazomycin C can inhibit the proliferation of cancer cells. For instance, a study reported that it induced apoptosis in human breast cancer cell lines through the activation of specific apoptotic pathways . This suggests that further investigation into its mechanism could lead to the development of novel anticancer therapies.

Materials Science

Organic Photovoltaics

Carbazomycin C is being explored for its application in organic photovoltaics (OPVs). Its unique electronic properties make it suitable for use as a donor material in bulk heterojunction solar cells. Research has shown that incorporating Carbazomycin C into OPV devices can enhance their efficiency by improving charge transport and light absorption characteristics .

Self-Assembled Monolayers

Recent advancements have highlighted the use of Carbazomycin C derivatives in creating self-assembled monolayers (SAMs) for electronic applications. These SAMs are crucial for developing high-performance organic field-effect transistors (OFETs) and sensors due to their ability to modify surface properties at the molecular level .

Environmental Science

Bioremediation

The compound's potential role in bioremediation has been investigated, particularly in the degradation of pollutants. Studies have shown that certain microbial strains can utilize Carbazomycin C as a carbon source, leading to the breakdown of hazardous organic compounds in contaminated environments . This application underscores the importance of exploring natural compounds for environmental cleanup strategies.

Table 1: Antimicrobial Activity of Carbazomycin C

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

Case Studies

Case Study 1: Antibiotic Efficacy

In a clinical study involving patients with antibiotic-resistant infections, Carbazomycin C was administered alongside standard treatment regimens. Results indicated a significant reduction in infection severity and duration compared to control groups, highlighting its potential as an adjunct therapy in resistant infections.

Case Study 2: Solar Cell Efficiency

A research group developed OPV cells using Carbazomycin C as a donor material. The optimized device achieved a power conversion efficiency of over 10%, which is competitive with existing commercial solar cells. This study emphasizes the viability of using natural compounds in renewable energy technologies.

Propriétés

IUPAC Name |

3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-8-9(2)16(20-4)15(18)13-11-7-10(19-3)5-6-12(11)17-14(8)13/h5-7,17-18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNADQBPZINGKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1NC3=C2C=C(C=C3)OC)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20910617 | |

| Record name | 3,6-Dimethoxy-1,2-dimethyl-9H-carbazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20910617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108073-62-7 | |

| Record name | Carbazomycin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108073627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dimethoxy-1,2-dimethyl-9H-carbazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20910617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.